molecular formula C11H18O2 B8416458 4-Cyclohexylidene butanoic acid, methyl ester

4-Cyclohexylidene butanoic acid, methyl ester

Cat. No. B8416458
M. Wt: 182.26 g/mol
InChI Key: GFLVKSZVELCUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclohexylidene butanoic acid, methyl ester is a useful research compound. Its molecular formula is C11H18O2 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclohexylidene butanoic acid, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclohexylidene butanoic acid, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Cyclohexylidene butanoic acid, methyl ester

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl 4-cyclohexylidenebutanoate

InChI

InChI=1S/C11H18O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h8H,2-7,9H2,1H3

InChI Key

GFLVKSZVELCUJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC=C1CCCCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A distillation column-provided four-necked flask having a volume of one liter, which was equipped with a dropping funnel, a thermometer, a stirring device and a reflux ratio regulator, was charged with 250 g (1.922 moles) of 1-vinyl-1-cyclohexanol, 415.6 g (3.843 moles) of trimethyl orthoacetate and 1.4 g (0.019 moles) of propionic acid, and the internal temperature was raised to 115° C. Heating was continued for 12 hours while removing a fraction of not higher than 65° C. from a column top of the distillation column. After confirming the disappearance of 1-vinyl-1-cyclohexanol by a gas chromatographic analysis of the reaction solution, the reaction solution was distilled in vacuo. Fractions of from 120 to 130° C./1.2 kPa were collected to obtain 301.2 g (1.653 moles) of methyl 4-cyclohexylidenebutanoate. The yield was 86.0%.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
415.6 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A twice hexane washed suspension of 15.0 g (312 mmol) sodium hydride (50% in mineral oil) in 600 ml of dry dimethyl sulfoxide was heated under nitrogen at 60° C. for 1.5 hour, cooled to 15° C., and treated portionwise over 15 min with 60 g (140 mmol) of 3-carboxypropyl triphenylphosphonium bromide. The bright red solution was stirred at room temperature for 1 hour, then treated with 9.6 ml (93 mmol) of cyclohexanone in 100 ml of dry tetrahydrofuran, stirred 1 hour at room temperature, 2 hours at 40°-45° C., cooled to 0° C., quenched with 10 ml of water, diluted with 600 ml of ice water containing 50 ml of concentrated sulfuric acid and 250 ml of brine, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting yellow oil was dissolved in 500 ml of acetonitrile, degassed, treated with 25 ml (143 mmol) of diisopropylethylamine and 50 ml (792 mmol) of methyliodide, stirred for 18 hours under nitrogen at room temperature, diluted with 250 ml of ethyl acetate, washed with 5% sodium sulfate and with saturated aqueous sodium bicarbonate. The organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, concentrated in vacuo, and chromatographed on Silica Gel eluting with ethyl acetate in hexane to give 11.43 g (68%) of the title compound as a pale yellow oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
9.6 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
68%

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